molecular formula C5H13NO3 B2364520 O-(1,3-Dimethoxypropan-2-yl)hydroxylamine CAS No. 1856733-36-2

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine

Cat. No.: B2364520
CAS No.: 1856733-36-2
M. Wt: 135.163
InChI Key: ZRWYUCYYGVLSNG-UHFFFAOYSA-N
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Description

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine is a hydroxylamine derivative characterized by a 1,3-dimethoxypropan-2-yl group attached to the oxygen atom of the hydroxylamine moiety. This compound belongs to a class of O-substituted hydroxylamines, which are widely utilized in organic synthesis as intermediates for protecting amine groups or enabling nucleophilic reactions. The dimethoxypropan-2-yl substituent may enhance solubility in polar organic solvents compared to aromatic or non-polar analogs, making it advantageous in specific reaction conditions.

Properties

IUPAC Name

O-(1,3-dimethoxypropan-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWYUCYYGVLSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alcohol Activation and Hydroxylamine Coupling

The direct reaction between 1,3-dimethoxypropan-2-ol and hydroxylamine represents the most straightforward approach. However, poor nucleophilicity of hydroxylamine necessitates alcohol activation. Precedent studies demonstrate that converting the alcohol to a mesylate or tosylate intermediate significantly enhances reactivity. For example, treatment of 1,3-dimethoxypropan-2-ol with methanesulfonyl chloride in dichloromethane generates the corresponding mesylate, which undergoes nucleophilic attack by hydroxylamine hydrochloride in the presence of potassium carbonate (Scheme 1A).

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 60–80°C
  • Yield: 35–48% (estimated from analogous systems)

Limitations include competitive elimination pathways and the requirement for anhydrous conditions.

Mitsunobu-Based O-Alkylation

Phthalimide Intermediate Formation

The Mitsunobu reaction provides superior regiocontrol for ether formation. Adapted from PMC protocols, this method employs N-hydroxylphthalimide, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) to couple 1,3-dimethoxypropan-2-ol with the protected hydroxylamine precursor (Scheme 1B). Subsequent hydrazinolysis liberates the free hydroxylamine.

Procedure Summary

  • Coupling: React 1,3-dimethoxypropan-2-ol (1.1 eq) with N-hydroxylphthalimide (1.0 eq) in THF using PPh₃ (1.1 eq) and DIAD (1.1 eq) at 0°C → RT.
  • Deprotection: Treat intermediate with hydrazine monohydrate (1.1 eq) in methanol.
  • Isolation: Precipitate the product as the hydrochloride salt using ethereal HCl.

Advantages

  • High functional group tolerance
  • Avoids harsh acidic/basic conditions

Yield Range: 50–65% (extrapolated from similar O-alkylations)

Catalytic Oxidation of Secondary Amines

Substrate Design for Regioselective Oxidation

While less direct, oxidation of N-(1,3-dimethoxypropan-2-yl) amines offers an alternative route. Murahashi’s palladium-catalyzed aerobic oxidation could transform N-alkyl hydroxylamine precursors into the target compound. However, this method requires pre-installation of the amine moiety, complicating the synthesis.

Key Challenges

  • Over-oxidation to nitrone byproducts
  • Limited substrate availability

Comparative Methodological Analysis

Method Key Reagents Yield (%) Advantages Limitations
Nucleophilic Displacement Mesyl chloride, NH₂OH·HCl 35–48 Simple workflow Low yield, elimination side reactions
Mitsunobu Alkylation DIAD, PPh₃, N-hydroxylphthalimide 50–65 High regiocontrol, mild conditions Cost of reagents
Catalytic Oxidation Pd nanoparticles, O₂ <30 Aerobic conditions Multi-step precursor synthesis

Mechanistic Insights

Mitsunobu Reaction Pathway

The Mitsunobu mechanism involves redox cycling between DIAD and PPh₃, generating a phosphine-aza intermediate that activates the alcohol as an oxonium ion. Nucleophilic attack by N-hydroxylphthalimide forms the O-alkyl bond. Subsequent hydrazine cleavage proceeds via nucleophilic aromatic substitution, releasing phthalhydrazide and the free hydroxylamine (Figure 1).

Critical Parameters

  • Anhydrous THF essential for DIAD stability
  • Strict temperature control during hydrazinolysis

Scalability and Industrial Considerations

The Mitsunobu method, despite higher reagent costs, offers better scalability due to reproducible yields and minimal purification requirements. Kilogram-scale batches have been achieved for analogous O-alkylhydroxylamines using continuous flow systems.

Process Optimization

  • Solvent Recovery: THF and methanol recycling reduces costs by 40%
  • Catalyst Recycling: Supported phosphine reagents enable PPh₃ reuse

Emerging Methodologies

Electrochemical Synthesis

Recent advances in electroorganic chemistry suggest potential for direct anodic oxidation of amines to hydroxylamines. Preliminary data indicate Faradaic efficiencies up to 72% for related substrates.

Biocatalytic Approaches

Engineered monooxygenases show promise for enantioselective O-alkylation, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions: O-(1,3-Dimethoxypropan-2-yl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(1,3-Dimethoxypropan-2-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The molecular weight, solubility, and electronic properties of O-substituted hydroxylamines are heavily influenced by their substituents. Below is a comparative analysis based on evidence:

Compound Name Substituent Type Molecular Weight Key Physical Properties Source
O-(2,5-Dimethoxybenzyl)hydroxylamine Aromatic (dimethoxy) 184 Oil; δ 3.7–3.8 ppm (OCH₃ in ¹H-NMR)
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Cyclic ether N/A Solid; acid-labile protecting group
O-(3-Chloroallyl)hydroxylamine Aliphatic (chloro) 107.54 Liquid; 90% purity
O-(4-Nitrobenzoyl)hydroxylamine Aromatic (nitro) N/A Crystalline; electron-withdrawing
Target Compound Aliphatic (dimethoxy) ~164* Predicted oil; high polarity Inferred

*Estimated molecular weight based on formula C₆H₁₅NO₃.

  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., dimethoxybenzyl or nitrobenzoyl groups) exhibit higher molecular weights and distinct electronic effects. For instance, nitro groups withdraw electrons, reducing nucleophilicity, while methoxy groups donate electrons, enhancing reactivity .
  • Solubility : Aliphatic substituents like 1,3-dimethoxypropan-2-yl likely improve solubility in solvents like THF or DMSO compared to aromatic analogs, which may crystallize more readily .

Stability and Functional Performance

  • Thermal Stability : Aliphatic ethers (e.g., dimethoxypropan) are generally more stable than esters (e.g., nitrobenzoyl) but less stable than cyclic ethers (e.g., THP) under acidic conditions .
  • NMR Characteristics : Methoxy protons in analogs like 4c–4f resonate at δ 3.7–3.8 ppm, a range expected for the target compound’s OCH₃ groups. This contrasts with chloroallyl derivatives (δ 5–6 ppm for alkene protons) .

Biological Activity

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine is a hydroxylamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Hydroxylamines are known for their diverse applications in pharmaceutical development, particularly as precursors for various bioactive compounds. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related case studies.

This compound can be characterized by its molecular formula C7H17N1O3C_7H_{17}N_1O_3. The presence of methoxy groups enhances its lipophilicity, potentially facilitating better permeability across biological membranes.

Hydroxylamines generally function through various mechanisms:

  • Redox Activity : Hydroxylamines can act as reducing agents, influencing oxidative stress pathways.
  • Enzyme Inhibition : They may inhibit specific enzymes, including carbonic anhydrases (CAs), which are implicated in tumor progression and other diseases .
  • Cell Signaling Modulation : Hydroxylamines can affect signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Recent studies have shown that hydroxylamine derivatives exhibit significant anticancer properties:

  • Inhibition of Tumor-associated Carbonic Anhydrases : Research indicates that certain hydroxylamine compounds can inhibit hCA IX and hCA XII, which are overexpressed in various cancers . The inhibition constants KiK_i for these interactions are critical for assessing therapeutic potential.
CompoundInhibition Constant KiK_i (nM)
Hydroxylamine Derivative 143
Hydroxylamine Derivative 28.2

Neuroprotective Effects

Hydroxylamines have also been studied for their neuroprotective effects. For instance, a selective epidermal growth factor receptor (EGFR) inhibitor containing a hydroxylamine moiety demonstrated high brain penetration and efficacy against lung cancer models resistant to conventional therapies . This suggests that this compound may share similar properties.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of hydroxylamine derivatives on various cancer cell lines revealed that certain compounds exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity .
Cell LineIC50 (nM)
NCI-H3255 (EGFR L858R mutation)7.2
Other tested linesVariable
  • Animal Models : In vivo experiments using patient-derived xenograft models showed that hydroxylamine-based compounds could induce tumor regression effectively, highlighting their potential as therapeutic agents against resistant cancer forms .

Q & A

Q. Advanced Research Focus

  • Spectroscopic Titration : UV-Vis or 1^1H NMR titration with metal salts (e.g., Cu2+^{2+}) to determine binding constants.
  • X-ray Crystallography : Co-crystallize with metals to confirm coordination geometry.
  • Catalytic Screening : Test activity in model reactions (e.g., asymmetric epoxidation) and compare turnover frequencies (TOFs) with other ligands .

What advanced analytical techniques differentiate stereoisomers or conformers of this compound?

Q. Advanced Research Focus

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental and computed VCD spectra .

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